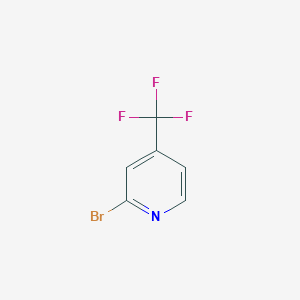

2-Bromo-4-(trifluoromethyl)pyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381807 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-81-9 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Bromo-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical building blocks is paramount for their effective application in synthesis and the prediction of the characteristics of resulting molecules. This guide provides a comprehensive overview of the core , a versatile reagent in organic synthesis.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for laboratory use.

Table 1: Identification and Structural Information

| Parameter | Value | Reference |

| CAS Number | 175205-81-9 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrF₃N | [2][3][4][5][6] |

| Molecular Weight | 225.99 g/mol | [2][3] |

| SMILES String | FC(F)(F)c1ccnc(Br)c1 | [2] |

| InChI Key | WZVHLUMAQLUNTJ-UHFFFAOYSA-N | [2][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Reference |

| Appearance | Colorless to light yellow liquid | Room Temperature | [3][5] |

| Melting Point | -21 to -20 °C | [1] | |

| Boiling Point | 84-85 °C | 14 mmHg | [1][2][4] |

| 162-164 °C | [5] | ||

| Density | 1.827 g/mL | 25 °C | [1][2] |

| 1.65 g/cm³ | [5] | ||

| 1.83 g/cm³ | [4] | ||

| Refractive Index | 1.478 | 20 °C | [2][4] |

| Flash Point | 73 °C (163.4 °F) | [2][4] | |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | [5] | |

| DMSO: 200 mg/mL (884.99 mM) | Requires sonication | [3] |

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)pyridyl moiety. Its reactivity is dominated by the presence of the bromine atom at the 2-position, which is activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) nitrogen.

A general synthetic approach to trifluoromethylpyridines involves either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.[7][8] For this compound, a common synthetic logic involves the bromination of a suitable 4-(trifluoromethyl)pyridine (B1295354) precursor.

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the are not extensively documented in publicly available literature. The data presented in this guide are compiled from chemical supplier safety data sheets and product information. Standard analytical methods, such as differential scanning calorimetry for melting point determination, pycnometry for density, and refractometry for the refractive index, are presumed to be the basis for the reported values.

For the synthesis of related compounds, such as 4-bromo-2,6-bis(trifluoromethyl)pyridine, a general protocol involves the heating of the corresponding hydroxypyridine with a brominating agent like phosphorus tribromide.[9] The reaction progress is typically monitored by thin-layer or gas chromatography, followed by workup and purification via distillation or column chromatography.[10]

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[11][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated fume hood.[11] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]

Applications in Research and Development

The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[15] As such, this compound serves as an important intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][7][15] The bromine atom provides a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of the 4-(trifluoromethyl)pyridyl scaffold into complex molecules.[15]

References

- 1. This compound | 175205-81-9 [amp.chemicalbook.com]

- 2. 2-溴-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Bromo-4-Trifluoromethylpyridine | Properties, Safety, Synthesis & Uses | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 6. This compound [oakwoodchemical.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

- 15. nbinno.com [nbinno.com]

Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Bromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties to pharmaceutical candidates, including enhanced metabolic stability and binding affinity. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the preparation and utilization of this important intermediate.

Introduction

This compound is a valuable heterocyclic compound in organic synthesis. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine (B92270) ring allows for diverse chemical modifications. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its derivatives.

Synthetic Strategies

Several synthetic strategies can be employed for the synthesis of this compound from pyridine precursors. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The main approaches are:

-

Direct Bromination of 4-(trifluoromethyl)pyridine (B1295354): This is the most straightforward approach, but direct electrophilic bromination of the pyridine ring can be challenging due to the deactivating effect of the trifluoromethyl group and the pyridine nitrogen.

-

Synthesis from 2-Amino-4-(trifluoromethyl)pyridine via Sandmeyer Reaction: This classic method involves the diazotization of an amino group followed by displacement with a bromide ion, often catalyzed by copper(I) bromide.

-

Synthesis from 4-(trifluoromethyl)pyridine N-oxide: This highly effective method involves the activation of the pyridine N-oxide, which facilitates regioselective nucleophilic substitution at the 2-position by a bromide source.

This guide will focus on providing a detailed protocol for the synthesis via the N-oxide route, as it often offers high regioselectivity and good yields under relatively mild conditions. A general overview of the Sandmeyer reaction approach will also be presented.

Experimental Protocols

Synthesis via 4-(trifluoromethyl)pyridine N-oxide

This two-step process involves the oxidation of 4-(trifluoromethyl)pyridine to its N-oxide, followed by a deoxygenative bromination.

Step 1: Synthesis of 4-(trifluoromethyl)pyridine N-oxide

The oxidation of pyridines to their corresponding N-oxides is a common and efficient transformation, often achieved using peracids.

Experimental Protocol:

-

Materials:

-

4-(trifluoromethyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4-(trifluoromethyl)pyridine N-oxide, which can often be used in the next step without further purification.

-

Quantitative Data (Representative):

| Reactant | Molar Eq. | Yield (%) | Purity |

| 4-(trifluoromethyl)pyridine | 1.0 | >90 | >95% |

| m-CPBA | 1.2 |

Step 2: Synthesis of this compound

The bromination of 4-(trifluoromethyl)pyridine N-oxide at the 2-position can be achieved by activation of the N-oxide with an electrophilic reagent, followed by nucleophilic attack of a bromide source.

Experimental Protocol:

-

Materials:

-

4-(trifluoromethyl)pyridine N-oxide

-

Oxalyl bromide or Phosphorus oxybromide (POBr₃)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Dichloromethane (DCM) or Dibromomethane (CH₂Br₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a dry, inert atmosphere, dissolve 4-(trifluoromethyl)pyridine N-oxide (1.0 eq) in the chosen solvent (e.g., CH₂Br₂).

-

Cool the solution to 0 °C.

-

Slowly add oxalyl bromide (2.0 eq) or another suitable activating agent.

-

Add triethylamine (2.0 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to proceed at 0 °C for a specified time (e.g., 30 minutes), monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Quantitative Data (Representative based on similar transformations):

| Reactant | Molar Eq. | Yield (%) |

| 4-(trifluoromethyl)pyridine N-oxide | 1.0 | 70-85 |

| Oxalyl bromide | 2.0 | |

| Triethylamine | 2.0 |

Synthesis via Sandmeyer Reaction

This route begins with 2-amino-4-(trifluoromethyl)pyridine.

Step 1: Diazotization of 2-Amino-4-(trifluoromethyl)pyridine

-

Materials:

-

2-Amino-4-(trifluoromethyl)pyridine

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

-

Procedure:

-

Dissolve 2-Amino-4-(trifluoromethyl)pyridine in aqueous HBr and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.

-

Step 2: Bromination

-

Materials:

-

The freshly prepared diazonium salt solution

-

Copper(I) bromide (CuBr)

-

-

Procedure:

-

In a separate flask, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Work-up involves neutralization, extraction with an organic solvent, and purification by distillation or chromatography.

-

Quantitative Data (General for Sandmeyer Reactions):

| Reactant | Molar Eq. | Typical Yield (%) |

| 2-Amino-4-(trifluoromethyl)pyridine | 1.0 | 60-80 |

| Sodium nitrite | 1.1 | |

| Copper(I) bromide | 1.0 |

Visualizations

Synthetic Workflow via N-oxide Route

Caption: Experimental workflow for the synthesis of this compound via the N-oxide intermediate.

Reaction Pathway: Bromination of Pyridine N-oxide

Caption: Generalized reaction pathway for the bromination of 4-(trifluoromethyl)pyridine N-oxide.

Logical Relationship: Synthetic Route Selection

Caption: Decision logic for selecting a synthetic route based on precursor availability.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the N-oxide route offering a highly regioselective and efficient method. This guide provides detailed protocols and data to aid researchers in the successful preparation of this key synthetic intermediate. The versatility of this compound in subsequent cross-coupling reactions makes it an invaluable tool for the development of novel pharmaceuticals and agrochemicals. Careful consideration of starting material availability and reaction conditions will enable the efficient production of this important building block.

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. The presence of a bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 4-position of the pyridine (B92270) ring makes it an important intermediate for the synthesis of a wide range of functionalized heterocyclic compounds.[1] A thorough understanding of its solubility and stability is critical for its effective use in chemical synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes a summary of available quantitative and qualitative data, detailed experimental protocols for solubility and stability assessment, and graphical representations of experimental workflows.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₃N | [3] |

| Molecular Weight | 225.99 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 162 - 164 °C | [2] |

| Density | ~1.827 g/cm³ | [3] |

Solubility Profile

Quantitative Solubility Data

| Solvent | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (884.99 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can significantly impact solubility. | [3] |

Qualitative Solubility

This compound exhibits good solubility in common organic solvents.[2] It is described as being soluble in:

Due to its chemical nature, it is expected to be soluble in other polar aprotic solvents and some polar protic solvents, though experimental verification is recommended. Its solubility in aqueous solutions is expected to be low.

Stability Profile

This compound is sensitive to certain environmental factors, and proper storage and handling are essential to maintain its integrity.

General Stability

The compound is known to be sensitive to:

-

Moisture: Humid conditions can lead to hydrolysis, causing degradation and loss of chemical activity.[2]

-

Heat: Elevated temperatures can cause thermal decomposition.[2]

-

Light: As with many halogenated organic compounds, exposure to light may promote degradation.

For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[2] Recommended storage temperatures are -20°C for up to 3 years in pure form and for shorter durations in solvent at 4°C, -20°C, or -80°C.[3]

Degradation Pathways

The primary degradation pathway for halogenated pyridines, especially those with electron-withdrawing groups, is nucleophilic aromatic substitution. In the case of this compound, hydrolysis is a likely degradation route, where the bromine atom is displaced by a hydroxyl group to form 4-(trifluoromethyl)pyridin-2-ol.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These are based on standard laboratory procedures for small molecules.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment.

-

Shake the vials until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Protocol for Forced Degradation Studies

Forced degradation studies are conducted to understand the stability of the compound under stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Prepare a solution of the compound and add an equal volume of 0.1 M NaOH. Maintain at room temperature and withdraw samples at specified intervals for HPLC analysis.

-

Oxidative Degradation: Prepare a solution of the compound and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and analyze samples at different time points by HPLC.

-

Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C). Sample the solid and the solution at specified time intervals for HPLC analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. Analyze the samples by HPLC and compare them to a control sample stored in the dark.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: A general workflow for the assessment of solubility and stability of a chemical compound.

Logical Relationship: Synthetic Utility

Caption: Common synthetic transformations utilizing this compound.

Conclusion

This compound is a valuable synthetic intermediate with good solubility in common organic solvents, particularly DMSO. Its stability is influenced by moisture, heat, and light, necessitating careful storage and handling to prevent degradation, primarily through hydrolysis. The provided experimental protocols offer a framework for researchers to conduct detailed solubility and stability studies tailored to their specific applications. A comprehensive understanding of these properties is crucial for the successful application of this versatile building block in research and development.

References

Navigating the Synthesis and Safety of 2-Bromo-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)pyridine is a key building block in modern medicinal chemistry and drug discovery, prized for its utility in the synthesis of complex organic molecules. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine (B92270) ring imparts unique reactivity and desirable physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the safety data, handling precautions, and a representative experimental protocol for the use of this compound. The information is intended to equip researchers and drug development professionals with the knowledge to safely and effectively utilize this versatile reagent in their work.

Safety Data and Physicochemical Properties

A thorough understanding of the physicochemical properties and potential hazards of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrF₃N | [1][2][3] |

| Molecular Weight | 225.99 g/mol | [1][2] |

| CAS Number | 175205-81-9 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 84-85 °C at 14 mmHg162-164 °C | [1][4] |

| Density | 1.65 - 1.827 g/cm³ at 25 °C | [1][4] |

| Flash Point | 62 - 73 °C | [2][4] |

| Refractive Index | n20/D 1.478 | [1][2] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | [4] |

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Danger |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Danger |

Handling and Storage Precautions

Safe handling and storage of this compound are crucial to minimize exposure and prevent accidents. The following are key precautions that should be strictly adhered to.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Keep containers securely sealed when not in use.[5]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed to prevent moisture ingress, which can lead to hydrolysis.[4]

-

Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.

-

Keep away from heat, sparks, and open flames.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While specific experimental protocols for reactions involving this compound are not extensively detailed in publicly available literature, a generalized procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for such bromo-pyridines, is provided below. This protocol is for illustrative purposes, and researchers should optimize conditions for their specific substrates.

Materials

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Accidental Release Measures

-

Spill Cleanup: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid generating dust or vapors. Ventilate the area and wash the spill site after material pickup is complete.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

Waste Disposal

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-ブロモ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-4-Trifluoromethylpyridine | Properties, Safety, Synthesis & Uses | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromo-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-(trifluoromethyl)pyridine (CAS No: 175205-81-9), a key building block in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra in public databases, this document focuses on predicted data, supported by analysis of analogous compounds and theoretical principles. This guide aims to serve as a valuable resource for the identification, characterization, and quality control of this versatile compound.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | Doublet of quartets (dq) | J(H3-H5) ≈ 0.5-1.0, J(H3-F) ≈ 3-4 |

| H-5 | 7.6 - 7.8 | Doublet (d) | J(H5-H6) ≈ 5.0-5.5 |

| H-6 | 8.5 - 8.7 | Doublet (d) | J(H6-H5) ≈ 5.0-5.5 |

Note: Predictions are based on the analysis of similar pyridine (B92270) derivatives. The actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 142 - 145 | Singlet |

| C-3 | 125 - 128 | Quartet |

| C-4 | 135 - 138 (q, ¹JCF ≈ 35 Hz) | Quartet |

| C-5 | 120 - 123 | Singlet |

| C-6 | 150 - 153 | Singlet |

| CF₃ | 121 - 124 (q, ¹JCF ≈ 275 Hz) | Quartet |

Note: The chemical shifts are predicted based on analogous compounds and substituent effects. The trifluoromethyl group will appear as a quartet in the proton-coupled ¹³C NMR spectrum and will significantly influence the chemical shifts of adjacent carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |

| 1600 - 1580 | Medium | C=N stretching (pyridine ring) |

| 1550 - 1530 | Medium | C=C stretching (pyridine ring) |

| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1100 - 1000 | Medium - Strong | C-Br stretching |

| 900 - 650 | Medium - Strong | C-H out-of-plane bending |

Note: These predictions are based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 225.99 g/mol )[1], the following observations are expected in an electron ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 196/198 | Medium | [M - F]⁺ |

| 146 | Medium | [M - Br]⁺ |

| 126 | Medium | [M - Br - F - H]⁺ |

| 99 | Medium | [C₅H₃N]⁺ |

| 69 | High | [CF₃]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for ions containing a single bromine atom.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0 to 200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is the thin-film method:

-

Sample Preparation: Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Navigating the Reactivity of the C-Br Bond in 2-Bromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)pyridine is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position imparts a unique reactivity profile to the pyridine (B92270) ring. This guide provides a comprehensive technical overview of the reactivity of the C-Br bond in this molecule, focusing on key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction workflows are presented to facilitate its application in research and development.

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, renders the C-Br bond highly susceptible to oxidative addition to palladium(0) catalysts. This activation makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Furthermore, the electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic aromatic substitution.

Quantitative Data on C-Br Bond Reactivity

While extensive quantitative data for a wide array of coupling partners for this compound is not exhaustively compiled in single sources, the following tables summarize representative yields for key reactions based on data from structurally similar compounds, such as 4-Bromo-2,6-bis(trifluoromethyl)pyridine and other substituted bromopyridines. These tables provide a valuable benchmark for estimating the potential outcomes of various transformations.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromopyridines

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85-95[1] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90[1] |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85[1] |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80[1] |

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromopyridines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |

| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 90-98[2] |

| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-90 |

| N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-85 |

Table 3: Representative Yields for Sonogashira Coupling of Substituted Bromopyridines

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (2-5) | Et₃N | THF | RT-60 | 3-16 | 85-95[3] |

| 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 16 | 93[3] |

| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 5 | 80-90 |

| 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92[4] |

Table 4: Representative Yields for Nucleophilic Aromatic Substitution on Activated Pyridines

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 12 | 96[5] |

| Thiophenol | K₃PO₄ | DMSO | 120 | 12 | 85-95 |

| Sodium methoxide | - | MeOH | Reflux | 6 | 80-90 |

| Piperidine | K₂CO₃ | DMF | 100 | 12 | 90-98 |

Experimental Protocols

The following are detailed, generalized protocols for the key reactions of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Toluene

-

Water (degassed)

-

Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq.).[1]

-

Add toluene (5 mL) and degassed water (1 mL) to the flask.[1]

-

The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate (B1210297), 3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[1]

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Schlenk tube and standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).[6]

-

The tube is evacuated and backfilled with argon three times.

-

Add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and anhydrous toluene via syringe.[6]

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[6]

Sonogashira Coupling

This protocol provides a general method for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₄ (2.5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous DMF

-

Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).[4]

-

Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature.

-

Add this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.), followed by triethylamine (2.0 mmol, 2.0 eq.).

-

The reaction mixture is heated to 100 °C for 3 hours.[4]

-

Monitor the reaction progress by TLC.

-

After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the nucleophilic aromatic substitution of the bromine atom in this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., Aniline) (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[5]

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows and catalytic cycles for the key reactions discussed.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of functionalized pyridine derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly activates the C-Br bond, facilitating a variety of transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its reactivity, supported by representative quantitative data, detailed experimental protocols, and clear visual workflows. The provided information is intended to serve as a practical resource for the effective utilization of this versatile intermediate in the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science.

References

The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine (B92270) scaffold is a powerful tool in modern medicinal chemistry and materials science. As a potent electron-withdrawing group, the CF₃ moiety dramatically alters the electronic landscape of the pyridine ring, profoundly impacting its physicochemical properties, reactivity, and ultimately its utility in drug design and other applications.[1][2] This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams for researchers, scientists, and drug development professionals.

Quantifying the Electronic Impact: A Data-Driven Analysis

The electron-withdrawing nature of the trifluoromethyl group can be quantified through several key parameters, including Hammett constants, pKa values, and NMR spectral data. These metrics provide a clear picture of how the CF₃ group modulates the electron density of the pyridine ring.

Hammett Constants (σ)

The Hammett equation provides a framework for understanding the influence of substituents on the reactivity of aromatic systems.[3][4] The Hammett constant, σ, quantifies the electron-donating or electron-withdrawing ability of a substituent. The CF₃ group possesses large, positive σ values, indicating its strong electron-withdrawing character, which is a combination of a powerful negative inductive effect (-I) and a weaker resonance effect (-R).[1][2]

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| Trifluoromethyl (CF₃) | 0.43 - 0.46 | 0.54 - 0.62 |

Table 1: Hammett constants for the trifluoromethyl group.[1][2]

The position of the CF₃ group on the pyridine ring dictates the extent of its electronic influence. When at the 3-position (meta), the effect is primarily inductive. At the 4-position (para), both inductive and resonance effects contribute, resulting in a stronger electron-withdrawing character.[1] The 2-position (ortho) experiences a strong inductive effect due to its proximity to the nitrogen atom.[1]

Basicity and pKa Values

A direct consequence of the CF₃ group's electron-withdrawing nature is a significant reduction in the basicity of the pyridine nitrogen. By pulling electron density away from the nitrogen atom, the CF₃ group makes it less available to accept a proton, resulting in a lower pKa value compared to unsubstituted pyridine.[1][2] This modulation of pKa is critical in drug design, as it influences a molecule's charge state at physiological pH, affecting properties like solubility, cell permeability, and receptor binding.[2]

| Compound | pKa |

| Pyridine | ~5.2 |

| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted) |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 3.48 |

Table 2: Comparative pKa values of trifluoromethylpyridine isomers.[1]

The data clearly shows that the closer the CF₃ group is to the nitrogen (2-position), the more pronounced the decrease in basicity.[1]

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the trifluoromethylated pyridine ring. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electron density around them.

The strong deshielding effect of the CF₃ group causes the protons and carbons of the pyridine ring to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. ¹⁹F NMR is particularly useful, as the chemical shift of the fluorine atoms provides a direct measure of the electronic environment of the CF₃ group itself.

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | H3: 7.7, H4: 7.9, H5: 7.5, H6: 8.7 | C2: 148 (q), C3: 122, C4: 137, C5: 127, C6: 150, CF₃: 122 (q) | ~ -68 |

| 3-(Trifluoromethyl)pyridine | H2: 8.8, H4: 8.0, H5: 7.5, H6: 8.7 | C2: 152, C3: 131 (q), C4: 134, C5: 124, C6: 148, CF₃: 123 (q) | ~ -63 |

| 4-(Trifluoromethyl)pyridine | H2, H6: 8.8, H3, H5: 7.6 | C2, C6: 151, C3, C5: 122, C4: 140 (q), CF₃: 123 (q) | ~ -65 |

Table 3: Typical NMR spectral data for trifluoromethylpyridine isomers. Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. 'q' denotes a quartet due to C-F coupling.[5][6]

Implications for Chemical Reactivity

The profound electronic perturbation caused by the trifluoromethyl group significantly alters the reactivity of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the CF₃ group depletes the pyridine ring of electron density, making it highly susceptible to attack by nucleophiles.[3] This activation is particularly pronounced when the CF₃ group is at the 2- or 4-position relative to a leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance. This property is extensively utilized in the synthesis of complex molecules, including agrochemicals and pharmaceuticals.[7][8]

-

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient nature of the trifluoromethylated pyridine ring deactivates it towards electrophilic attack. Reactions that typically proceed readily with pyridine, such as nitration or halogenation, become significantly more challenging.[3]

-

N-Oxidation: The reduced electron density on the pyridine nitrogen makes it less nucleophilic. Consequently, N-oxidation of trifluoromethylpyridines is more difficult and requires harsher conditions compared to the parent pyridine.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

The Versatile Building Block: A Technical Guide to 2-Bromo-4-(trifluoromethyl)pyridine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its commercially available forms, physicochemical properties, and critically, provides detailed experimental protocols for its application in the synthesis of advanced chemical entities, including kinase inhibitors. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.

Commercial Availability and Product Specifications

This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development needs. The quality and purity of this starting material are crucial for the successful execution of subsequent synthetic steps. The following tables summarize the specifications from prominent vendors.

Table 1: Commercial Suppliers of this compound

| Supplier |

| MedChemExpress |

| Thermo Scientific Chemicals |

| Agno Pharma |

| Pipzine Chemicals |

| Sigma-Aldrich |

| Oakwood Chemical |

| NebuChem |

Table 2: Physicochemical and Product Data for this compound

| Property | Value | Source |

| CAS Number | 175205-81-9 | [1] |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Purity (Assay by GC) | ≥96.0% to 97% | [1][2] |

| Boiling Point | 84-85 °C at 14 mmHg | [2] |

| Density | 1.827 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.478 | [2] |

| InChI Key | WZVHLUMAQLUNTJ-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)c1ccnc(Br)c1 | [2] |

Applications in Synthesis: A Gateway to Novel Molecules

The strategic placement of the bromine atom at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position of the pyridine (B92270) ring makes this compound a highly versatile reagent for a variety of chemical transformations. It serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4]

One notable application is its role as a key intermediate in the synthesis of Relacorilant , a selective glucocorticoid receptor modulator.[3][4] Furthermore, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids.

Detailed Experimental Protocols

While specific, detailed protocols for every application of this compound are often proprietary, the following sections provide representative, in-depth methodologies for key transformations. These protocols are based on established procedures for structurally similar compounds and can be adapted by skilled synthetic chemists.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following is a general procedure for the coupling of an aryl bromide, such as this compound, with an arylboronic acid.

Reaction Scheme:

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. If a biphasic system was used, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-(trifluoromethyl)pyridine.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of heterocyclic compounds with diverse biological activities. The following is a general procedure for their synthesis starting from a substituted aminopyrazole and a 1,3-dicarbonyl compound, a reaction in which a derivative of this compound could be utilized after conversion to an appropriate aminopyrazole.

Reaction Scheme:

Materials and Reagents:

-

5-Aminopyrazole derivative (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

-

Catalyst (e.g., acetic acid or L-proline)

-

Solvent (e.g., Ethanol)

-

Standard laboratory glassware

Procedure: [6]

-

Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound in the solvent.

-

Catalyst Addition: Add the catalyst to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., 80 °C) and stir for the required time (typically 30-60 minutes). Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

Application in Drug Discovery: LRRK2 Kinase Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease. Small molecule inhibitors of LRRK2 often feature a substituted pyridine scaffold. The synthesis of such inhibitors can utilize this compound as a starting material to introduce the trifluoromethylpyridine moiety, which can be crucial for binding affinity and pharmacokinetic properties.

The following diagram illustrates a simplified LRRK2 signaling pathway and the conceptual workflow for the discovery of inhibitors.

This workflow highlights how a versatile starting material like this compound can be transformed through synthetic chemistry into potential therapeutic agents that modulate key biological pathways implicated in disease.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting. Appropriate safety precautions must be taken at all times.

References

- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitors for LRRK2 and Their Application to Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl scaffolds. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-(trifluoromethyl)pyridine with various (hetero)arylboronic acids. The resulting 2-aryl-4-(trifluoromethyl)pyridine derivatives are of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

While specific, reproducible examples with yields for the Suzuki-Miyaura coupling of this compound are not extensively detailed in publicly available literature, the protocols and data presented herein are based on established procedures for structurally similar trifluoromethyl-substituted bromopyridines.[1][2][3][4] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These are based on analogous reactions with similar substrates and should be considered as starting points for optimization.

| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-95 |

| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85-95 |

| 3 | (3-Thienyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 75-90 |

| 4 | (4-Acetylphenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 18 | 70-85 |

| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 70-85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This general protocol can be adapted for the coupling of this compound with a variety of (hetero)arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 eq.)

-

(Hetero)arylboronic acid (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, THF)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the (hetero)arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.

-

Solvent Addition: Add the anhydrous, degassed organic solvent followed by degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction Execution: Stir the reaction mixture at the specified temperature (typically between 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(trifluoromethyl)pyridine.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines.[1] The substrate, 2-Bromo-4-(trifluoromethyl)pyridine, is a valuable building block in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group at the 4-position and the bromine atom at the 2-position makes this molecule particularly suitable for C-N bond formation via palladium-catalyzed cross-coupling reactions.[2] These application notes provide an overview of the reaction conditions, a summary of representative data, and a detailed experimental protocol for the Buchwald-Hartwig amination of this compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 85-95 |

| 4-Methoxyaniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 12 | ~90 |

| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 80-90 |

| n-Butylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 80 | 16 | 75-85 |

| Benzylamine | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 100 | 24 | ~80 |

Note: The data presented are compiled from various sources and represent typical conditions. Optimization may be required for specific substrates and scales.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

-

Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Addition of Reagents: Under a positive flow of inert gas, add the base (e.g., 1.5-2.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-(trifluoromethyl)pyridin-2-amine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The functionalization of heterocyclic compounds, such as pyridines, is of particular interest in drug discovery, as the pyridine (B92270) motif is a common scaffold in a multitude of bioactive molecules.